molecular formula C14H16N2O2 B3305130 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide CAS No. 92255-66-8

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide

Cat. No. B3305130
CAS RN: 92255-66-8
M. Wt: 244.29 g/mol
InChI Key: IAFDBWZFYUNFEL-UHFFFAOYSA-N
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Description

The compound “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives have been studied for their various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives are often synthesized through various methods involving the functionalization of the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely involve an indole ring (a fused benzene and pyrrole ring) with a methyl group attached to one of the carbons in the pyrrole portion of the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the methyl group, and the propylacetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indole ring could influence its solubility and reactivity .

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Compounds similar to “2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide”, such as 2-Arylpropanoic acids, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

Analgesic and Antipyretic Properties

One of the most widely used NSAIDs is ibuprofen, well known for its analgesic, antipyretic, and anti-inflammatory properties .

Biological Activities of Tryptamine Derivatives

Tryptamine and its derivatives are known for their vast array of biological activities. Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .

Regulation and Modulation of Central Nervous System

Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Synthesis of Hybrid Molecules

Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

Preparation of Amides

A convenient method for the preparation of amides is through N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids. DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some indole derivatives have been found to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could explore the potential uses of this compound, such as its possible biological activities. Indole derivatives are a rich area of study in medicinal chemistry .

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-8-15-14(18)13(17)12-9(2)16-11-7-5-4-6-10(11)12/h4-7,16H,3,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFDBWZFYUNFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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